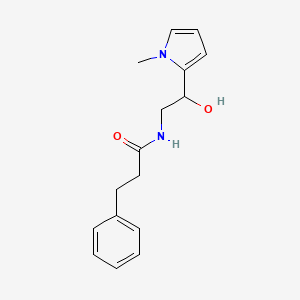

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylpropanamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-18-11-5-8-14(18)15(19)12-17-16(20)10-9-13-6-3-2-4-7-13/h2-8,11,15,19H,9-10,12H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTKJCXUFZXJBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)CCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylpropanamide typically involves multi-step organic reactions. One common method starts with the preparation of 1-methyl-1H-pyrrole-2-carbaldehyde, which is then subjected to a Grignard reaction with phenylmagnesium bromide to introduce the phenyl group. The resulting intermediate is then reacted with 3-phenylpropanoic acid chloride in the presence of a base such as triethylamine to form the final amide product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, potentially leading to the formation of a ketone or aldehyde derivative.

Reduction: The amide group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: This compound can be used as an intermediate in the synthesis of more complex molecules, serving as a building block in organic synthesis.

Biology: In biological research, it may be used to study enzyme interactions or as a ligand in receptor binding studies.

Industry: In the industrial sector, this compound could be used in the production of specialty chemicals or as a precursor in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylpropanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds, while the phenyl and pyrrole rings can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-(2-hydroxyethyl)-3-phenylpropanamide: Lacks the pyrrole ring, which may reduce its binding affinity in certain biological contexts.

N-(2-hydroxy-2-phenylethyl)-3-phenylpropanamide: Contains a phenylethyl group instead of a pyrrole ring, potentially altering its chemical reactivity and biological activity.

N-(2-hydroxy-2-(1H-pyrrol-2-yl)ethyl)-3-phenylpropanamide: Similar structure but without the methyl group on the pyrrole ring, which may affect its steric properties and interaction with targets.

Uniqueness: The presence of the 1-methyl-1H-pyrrol-2-yl group in N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylpropanamide provides unique steric and electronic properties, potentially enhancing its reactivity and specificity in various applications compared to similar compounds.

This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylpropanamide is a compound of interest due to its potential biological activities. This article explores its synthesis, pharmacological properties, and the results from various studies that highlight its biological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a phenylpropanamide backbone with a hydroxylated pyrrole moiety, which may contribute to its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 3-phenylpropanoic acid derivatives with 1-methyl-1H-pyrrole in the presence of coupling agents. The hydroxyl group is introduced through subsequent hydrolysis or direct functionalization reactions.

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of phenylpropanamide can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

| Compound | Gram-positive Activity | Gram-negative Activity |

|---|---|---|

| This compound | Moderate | High |

2. Anticancer Potential

Several studies have explored the anticancer potential of similar compounds. For example, derivatives that incorporate pyrrole rings have demonstrated inhibitory effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The activity against specific cancer types varies significantly based on structural modifications.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 10 |

| A549 (Lung) | 12 |

3. Neuropharmacological Effects

The compound's structural features suggest possible interactions with neurotransmitter systems. Analogous compounds have shown binding affinity to serotonin and dopamine receptors, indicating potential use in treating neurological disorders such as depression and anxiety.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a notable reduction in bacterial viability at concentrations above 50 µg/mL, supporting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the effects of this compound on human breast cancer cells (MCF-7). The findings revealed that treatment with the compound led to a significant decrease in cell proliferation and increased apoptosis markers compared to untreated controls.

Q & A

Q. What are the key considerations in synthesizing N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylpropanamide with high purity?

Synthesis typically involves multi-step organic reactions, including amide bond formation and functional group protection/deprotection. Critical parameters include:

- Temperature control : Exothermic steps (e.g., coupling reactions) require gradual reagent addition to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency, while methanol/water mixtures aid in crystallization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures >95% purity. Analytical HPLC with UV detection (λ = 254 nm) validates purity .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR resolve the hydroxyethyl, pyrrole, and phenyl groups. Key signals include:

- 1H NMR : δ 6.5–7.3 ppm (aromatic protons), δ 2.8–3.5 ppm (methylene groups adjacent to amide) .

- ¹³C NMR : Carbonyl signals at ~170 ppm confirm the amide bond .

- High-resolution mass spectrometry (HRMS) : Exact mass matching within 5 ppm error confirms molecular formula .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

- Enzyme inhibition assays : Screen against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity for kinases) .

- Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK293, HeLa) to establish IC₅₀ values .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., amide coupling) .

- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps; optimize loading (1–5 mol%) to reduce side products .

- DoE (Design of Experiments) : Use factorial designs to model interactions between temperature, solvent, and stoichiometry .

Q. How to resolve contradictions in spectral data during structural elucidation?

Q. What computational strategies validate its interaction with biological targets?

- Molecular docking (AutoDock Vina) : Simulate binding to receptors (e.g., GPCRs) using crystal structures from the PDB .

- MD simulations (GROMACS) : Analyze stability of ligand-target complexes over 100 ns trajectories; calculate binding free energy with MM-PBSA .

Q. How to identify off-target effects in cellular assays?

- Thermal proteome profiling (TPP) : Detect protein thermal shifts in cell lysates to map unintended interactions .

- CRISPR-Cas9 screens : Knock out suspected off-target genes and assess rescue of phenotypic effects .

Q. What strategies elucidate structure-activity relationships (SAR) for analogs?

- Fragment-based design : Replace the pyrrole ring with indole or triazole moieties and compare activity .

- Free-Wilson analysis : Quantify contributions of substituents (e.g., hydroxyethyl vs. methoxy groups) to bioactivity .

Q. How to assess metabolic stability in preclinical models?

- Liver microsome assays : Incubate with human/rat microsomes; monitor parent compound depletion via LC-MS/MS .

- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.